1-Bromo-4-chlorobutane

Übersicht

Beschreibung

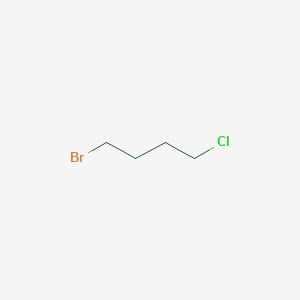

1-Bromo-4-chlorobutane (C₄H₈BrCl, molecular weight: 171.46 g/mol) is a halogenated alkane featuring bromine and chlorine substituents at terminal positions of a four-carbon chain. Its SMILES string is ClCCCCBr, and its InChIKey is NIDSRGCVYOEDFW-UHFFFAOYSA-N . The compound is a liquid at room temperature, with a boiling point of 80–82°C at 30 mmHg and a density of 1.488 g/mL . It is widely used as an intermediate in organic synthesis, particularly in alkylation reactions, nucleophilic substitutions, and the preparation of mitochondria-targeted pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-chlorobutane can be synthesized through several methods:

Hydrochlorination of Tetrahydrofuran (THF): This method involves treating tetrahydrofuran with dry hydrochloric acid in the presence of zinc chloride at approximately 100°C to produce 4-chloro-1-butanol.

Direct Halogenation: Another method involves the addition of bromine to a mixture of phosphorus and 4-chloro-1-butanol, maintaining the temperature close to 0°C during the addition of bromine.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

1-Bromo-4-chlorobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms in this compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Dehalogenation: Bases or nucleophilic substitution reagents in suitable solvents.

Major Products

1-Azido-4-chlorobutane: Formed from the reaction with sodium azide.

Various substituted butanes: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-chlorobutane is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biological Studies: It is used to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.

Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-bromo-4-chlorobutane primarily involves its reactivity as a halogenated alkane. The presence of both bromine and chlorine atoms makes it highly reactive towards nucleophiles, allowing it to participate in various substitution and dehalogenation reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Halogens or Chain Lengths

1-Bromo-3-chloropropane (C₃H₆BrCl)

- Molecular Weight : 157.44 g/mol.

- Reactivity : Shorter carbon chain (3 carbons) leads to faster nucleophilic substitution due to reduced steric hindrance. Used in synthesizing smaller heterocycles (e.g., aziridines) .

1-Bromo-5-chloropentane (C₅H₁₀BrCl)

- Molecular Weight : 185.49 g/mol.

- Reactivity : Longer chain increases steric hindrance, slowing substitution reactions but enabling formation of larger macrocycles or polymers .

- Thermal Stability : Higher boiling point (~120°C at 30 mmHg) due to increased van der Waals interactions .

1-Chlorobutane (C₄H₉Cl)

- Molecular Weight : 92.57 g/mol.

- Physical Properties : Lower density (0.89 g/mL) and boiling point (78°C at 760 mmHg) compared to 1-bromo-4-chlorobutane .

- Reactivity : Lacks bromine, making it less reactive in SN2 reactions. Primarily used as a solvent or in Friedel-Crafts alkylation .

Functional Group Variants

4-Bromobutyryl Chloride (C₄H₆BrClO)

- Structure : Features a reactive acyl chloride group instead of a terminal chloride.

- Reactivity : Participates in nucleophilic acyl substitutions (e.g., forming esters or amides) rather than alkylation. Higher toxicity due to acyl chloride’s corrosive nature .

1-Bromo-4-ethoxybutane (C₆H₁₃BrO)

- Structure : Ethoxy group replaces terminal chloride.

- Applications : Used in etherification reactions; less polar than this compound, altering solubility in organic solvents .

Biologische Aktivität

1-Bromo-4-chlorobutane (CAS No. 6940-78-9) is a halogenated organic compound utilized in various chemical syntheses and applications. Its biological activity has been the subject of research due to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicological profile, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈BrCl |

| Molecular Weight | 171.46 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 164.3 °C |

| Flash Point | 60 °C |

Toxicological Profile

The toxicological effects of this compound have been documented in various studies, highlighting its potential health risks:

- Acute Toxicity : Classified as Acute Toxicity Category 4 for oral exposure, indicating that ingestion can lead to harmful effects, with doses less than 150 grams potentially being fatal .

- Skin Irritation : It is categorized as Skin Corrosion/Irritation Category 2, suggesting that it can cause significant skin irritation upon contact .

- Eye Damage : The compound is classified under Serious Eye Damage/Eye Irritation Category 2, indicating a risk of serious eye damage .

- Respiratory Effects : While inhalation does not typically cause irritation, systemic effects may arise from other exposure routes .

This compound exhibits biological activity primarily through its interaction with cellular components:

- Alkylating Agent : The presence of bromine and chlorine allows this compound to act as an alkylating agent, which can modify DNA and proteins, potentially leading to mutagenic effects.

- Endocrine Disruption : Some studies indicate that halogenated compounds can disrupt endocrine functions, although specific data on this compound remains limited .

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

- Skin Irritation Assessment :

- In Vitro Toxicity Studies :

- Environmental Impact Assessments :

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1-bromo-4-chlorobutane, and what key spectral features should researchers prioritize?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Focus on H and C NMR to identify chemical shifts influenced by electronegative substituents (Br and Cl). The methylene protons adjacent to Br (δ ~3.4 ppm) and Cl (δ ~3.6 ppm) show distinct splitting due to coupling with neighboring CH groups .

-

Infrared (IR) Spectroscopy : Key absorption bands include C-Br (~550–650 cm) and C-Cl (~600–800 cm) stretches. Confirm absence of OH/NH peaks to rule out impurities .

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Use to assess purity and fragmentation patterns (e.g., loss of Br/Cl groups at m/z 91 and 93) .

Table 1: Key Physical Properties for Characterization

Property Value Source Boiling Point 80–82 °C (30 mmHg) Density 1.488 g/mL at 25 °C Refractive Index (n20/D) 1.4875 SMILES ClCCCCBr

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at +4°C in a well-ventilated area, away from ignition sources. Use explosion-proof refrigeration for bulk quantities .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use N95 masks if aerosolization is possible .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent runoff .

- Flammability : Class 3 flammable liquid (flash point = 60°C). Ground equipment to prevent static discharge .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

- Methodological Answer :

- The molecule has one rotatable bond between C2 and C3, allowing partial eclipsing of Br and Cl. This steric hindrance reduces SN2 reactivity compared to shorter-chain analogs.

- Experimental Design : Compare reaction rates with primary (e.g., 1-bromobutane) and secondary alkyl halides. Use polar aprotic solvents (e.g., CHCN) to enhance nucleophilicity .

- Kinetic Analysis : Monitor byproduct formation (e.g., elimination products via GC-MS) to assess competing E2 pathways .

Q. How can researchers resolve contradictory data in reaction yields when using this compound as an alkylating agent?

- Methodological Answer :

-

Variable Control : Ensure consistent stoichiometry of reactants (e.g., KCO as base) and reaction temperature (±2°C). Document solvent purity (e.g., anhydrous CHCN) .

-

Purity Verification : Use HPLC to detect trace impurities (e.g., residual 4-chlorobutanol) that may inhibit alkylation .

-

Mechanistic Studies : Perform deuterium-labeling experiments or DFT calculations to identify rate-limiting steps or intermediates .

Table 2: Optimization of Alkylation Reaction Conditions

Parameter Optimal Range Impact on Yield Temperature 60–70 °C Maximizes SN2 Solvent CHCN (anhydrous) Reduces E2 Base KCO (1.2 equiv) Prevents hydrolysis

Q. What strategies improve selectivity in synthesizing heterocyclic compounds using this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., Cl) with trimethylsilyl groups to direct alkylation to the Br terminus .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- Workup Optimization : Quench reactions at 80% conversion (via TLC monitoring) to minimize over-alkylation .

Q. Contradiction Analysis

Q. Why do different studies report varying boiling points for this compound, and how can this be reconciled?

- Methodological Answer :

- Measurement Conditions : Boiling points depend on pressure (e.g., 80–82 °C at 30 mmHg vs. ~200 °C at ambient pressure). Always report pressure and calibration standards .

- Purity Impact : Impurities (e.g., 1-chloro-4-bromobutane isomers) lower observed boiling points. Validate purity via GC-FID before measurement .

Q. Synthesis and Purification

Q. What are the best practices for synthesizing high-purity this compound, and how can byproducts be minimized?

- Methodological Answer :

- Stepwise Halogenation : React 1,4-butanediol with SOCl to form 1,4-dichlorobutane first, followed by controlled substitution with NaBr in acetone .

- Distillation : Use fractional distillation under reduced pressure (30 mmHg) to separate the product from unreacted dihalides .

- Byproduct Identification : Employ H NMR to detect symmetric contaminants (e.g., 1,4-dibromobutane at δ 1.8–2.1 ppm) .

Eigenschaften

IUPAC Name |

1-bromo-4-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSRGCVYOEDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049350 | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-78-9 | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-CHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WY7Z6MQN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.